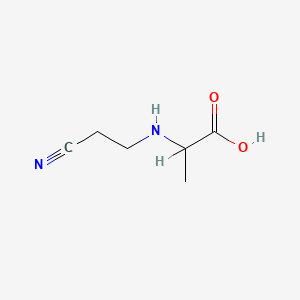![molecular formula C7H20N4O4S B7798228 (C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)
(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nintedanib . Nintedanib is a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . It is a competitive inhibitor that targets multiple receptor tyrosine kinases and non-receptor tyrosine kinases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of Nintedanib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nintedanib undergoes various types of chemical reactions, including:
Oxidation: Nintedanib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Nintedanib.
Substitution: Nintedanib can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated products.
Applications De Recherche Scientifique
Nintedanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in disease mechanisms.
Industry: Employed in the development of new therapeutic agents and as a reference compound in pharmaceutical research.
Mécanisme D'action
Nintedanib exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases . These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. By blocking these kinases, Nintedanib disrupts the signaling pathways that contribute to the progression of diseases such as cancer and fibrosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis.
Imatinib: A kinase inhibitor used to treat certain types of cancer.
Gefitinib: A kinase inhibitor used to treat non-small cell lung cancer.
Uniqueness
Nintedanib is unique in its ability to target multiple kinases simultaneously, making it effective against a broader range of diseases compared to other kinase inhibitors that may target only one or a few kinases .
Propriétés
IUPAC Name |
(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCZRJBOPAEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate](/img/structure/B7798155.png)








![2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride](/img/structure/B7798248.png)



